molecular formula C14H8Cl2N2OS B2596302 3-(3,4-Dichlorophenyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one CAS No. 282729-77-5

3-(3,4-Dichlorophenyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one

Cat. No. B2596302
CAS RN: 282729-77-5
M. Wt: 323.19
InChI Key: ZQWPQURIYITFBC-UHFFFAOYSA-N
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Description

The compound “3-(3,4-Dichlorophenyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one” is likely to be an organic compound due to the presence of carbon ©, hydrogen (H), nitrogen (N), oxygen (O), sulfur (S), and chlorine (Cl) atoms. The presence of a quinazolinone moiety suggests that it might have biological activity, as quinazolinone derivatives are known to exhibit a wide range of biological activities .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a quinazolinone ring, a sulfanyl group (-SH), and a 3,4-dichlorophenyl group. The exact structure would need to be confirmed using techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and X-ray crystallography .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The quinazolinone moiety might undergo reactions typical of amides, such as hydrolysis. The sulfanyl group might be susceptible to oxidation, and the 3,4-dichlorophenyl group might undergo reactions typical of aromatic halides .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties such as solubility, melting point, and boiling point .

Scientific Research Applications

Pharmacological Research

This compound has been identified as having a similar pharmacological profile to cocaine-like substances such as indatraline and troparil . It’s used in studies to understand the metabolism of new psychoactive substances, particularly their metabolic fate in rat urine and human liver S9 fraction (pHLS9). The research helps in identifying potential therapeutic targets and understanding the drug’s interaction with biological systems.

Agrochemical Applications

As a phenyl urea derivative, this compound is used as a pre-emergent agrochemical . It’s involved in the development of herbicides that prevent the growth of weeds by inhibiting photosynthesis. This application is crucial for increasing crop yield and ensuring food security.

Organic Synthesis

This compound serves as an important intermediate in organic synthesis . It’s utilized in the synthesis of various organic compounds due to its reactive sulfanyl group, which can be further modified to produce a wide range of chemicals.

Pharmaceutical Development

In pharmaceuticals, this compound is used as a building block for the synthesis of more complex molecules . Its structural features make it a valuable intermediate in the design of new drugs, especially in the field of central nervous system disorders.

Dye Manufacturing

The compound finds its application in the dye industry as a precursor for the synthesis of dyes . Its chemical structure allows for the attachment of various functional groups, enabling the creation of dyes with specific properties for textiles and other materials.

Metabolic Profiling

The study of its metabolism provides insights into the metabolic pathways of related substances . By understanding how it’s metabolized, researchers can predict the behavior of similar compounds in biological systems, which is essential for drug safety assessments.

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. Proper handling and disposal procedures should be followed to minimize risk .

Future Directions

The future research directions for this compound could include further exploration of its synthesis, characterization of its physical and chemical properties, investigation of its reactivity, and evaluation of its biological activity .

properties

IUPAC Name

3-(3,4-dichlorophenyl)-2-sulfanylidene-1H-quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8Cl2N2OS/c15-10-6-5-8(7-11(10)16)18-13(19)9-3-1-2-4-12(9)17-14(18)20/h1-7H,(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQWPQURIYITFBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(=S)N2)C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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